3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine
CAS No.:
Cat. No.: VC18234785
Molecular Formula: C9H6ClFN2O
Molecular Weight: 212.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6ClFN2O |
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Molecular Weight | 212.61 g/mol |
IUPAC Name | 3-(5-chloro-2-fluorophenyl)-1,2-oxazol-5-amine |
Standard InChI | InChI=1S/C9H6ClFN2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
Standard InChI Key | UCIILPQRIAGYOB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of an isoxazole ring (1,2-oxazole) fused to a 5-chloro-2-fluorophenyl group. The isoxazole moiety features nitrogen at position 1 and oxygen at position 2, with an amine substituent at position 5. The phenyl ring is substituted with chlorine at position 5 and fluorine at position 2, creating a distinct electronic environment that enhances its potential for intermolecular interactions .
The SMILES notation and InChIKey provide unambiguous identifiers for database searches and computational modeling .
Systematic Nomenclature
Following IUPAC conventions, the compound is named 3-(5-chloro-2-fluorophenyl)-1,2-oxazol-5-amine. This nomenclature reflects:
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The parent isoxazole ring (1,2-oxazole) numbered to prioritize the amine group.
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The substituent phenyl group with halogens at specified positions.
Alternative synonyms include 5-amino-3-(5-chloro-2-fluorophenyl)isoxazole and 1021245-63-5 (CAS registry number) .
Synthesis and Manufacturing
Synthetic Routes
While direct literature on the synthesis of 3-(5-chloro-2-fluorophenyl)isoxazol-5-amine is limited, analogous isoxazole derivatives suggest two viable pathways:
Nitrile Oxide Cycloaddition
This method, widely used for isoxazole synthesis, involves the generation of nitrile oxides from nitroalkanes. For example, 5-chloro-2-fluoroaniline can react with glyoxylic acid in the presence of dehydrating agents like Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) to form an intermediate nitrile oxide, which undergoes intramolecular cycloaddition . The reaction can be summarized as:
This approach yields high selectivity and is scalable for industrial production .
Condensation Reactions
An alternative route involves condensing 5-chloro-2-fluorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization using reagents like trichlorotriazine (TCT) . This method is less common but offers flexibility in modifying substituents.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper positioning of the amine and halogen substituents.
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Yield Improvement: Current methods for similar compounds report yields of 65–85%, necessitating catalyst optimization .
Physicochemical Properties
Physical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.61 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Likely polar aprotic solvents |
Chemical Reactivity
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Electrophilic Substitution: The electron-withdrawing fluorine and chlorine atoms direct electrophiles to meta and para positions on the phenyl ring.
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Nucleophilic Attack: The amine group at position 5 participates in acylations and alkylations, enabling derivative synthesis.
Computational Chemistry Insights
Topological Polar Surface Area (TPSA)
The TPSA of 52.05 Ų suggests moderate membrane permeability, aligning with its potential as a central nervous system (CNS) drug candidate .
Partition Coefficient (LogP)
A LogP of 2.7163 indicates moderate lipophilicity, balancing solubility and cell membrane penetration .
Hydrogen Bonding Capacity
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Acceptors: 3 (oxygen and nitrogen atoms).
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Donors: 1 (amine group).
This profile favors interactions with biological targets like enzymes and receptors .
GHS Code | Hazard Statement | Precautionary Measure |
---|---|---|
H315 | Causes skin irritation | P264: Wash skin thoroughly |
H319 | Causes eye irritation | P305+P351+P338: Eye rinse |
H320 | Harmful if swallowed | P302+P352: Do not ingest |
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